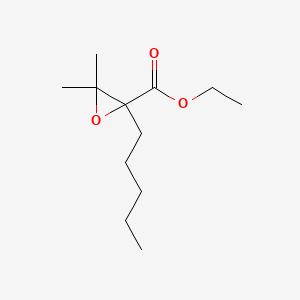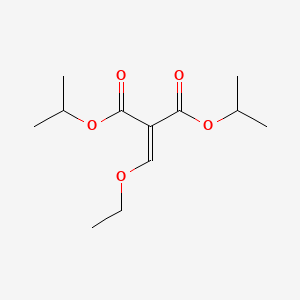![molecular formula C28H49N5O5 B14000955 N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid CAS No. 34136-27-1](/img/structure/B14000955.png)
N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid typically involves multiple steps, starting with the preparation of the individual components. The process often includes:
Formation of N-butylbutan-1-amine: This can be achieved through the reaction of butylamine with butanone under acidic conditions.
Synthesis of the diazenylbenzoyl intermediate: This involves the diazotization of aniline derivatives followed by coupling with dibutylamine.
Coupling reaction: The final step involves the coupling of the diazenylbenzoyl intermediate with N-butylbutan-1-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diazenyl derivatives.
Applications De Recherche Scientifique
N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butylbutan-1-amine: A simpler amine compound with fewer functional groups.
2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid: Lacks the butylbutan-1-amine moiety.
Uniqueness
N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid is unique due to its combination of amine and diazenyl functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
34136-27-1 |
|---|---|
Formule moléculaire |
C28H49N5O5 |
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H30N4O5.C8H19N/c1-3-5-13-24(14-6-4-2)23-22-16-9-7-15(8-10-16)19(27)21-17(20(28)29)11-12-18(25)26;1-3-5-7-9-8-6-4-2/h7-10,17H,3-6,11-14H2,1-2H3,(H,21,27)(H,25,26)(H,28,29);9H,3-8H2,1-2H3 |
Clé InChI |
ZHXRXMLXQXTNTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCCC.CCCCN(CCCC)N=NC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)




![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)

![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
